molecular formula C23H21N3OS B2552334 2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide CAS No. 1798019-43-8

2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide

Cat. No. B2552334
CAS RN: 1798019-43-8
M. Wt: 387.5
InChI Key: GVCWPADIJFSFKM-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Medical Imaging Probes

Imidazo[1,2-a]pyridines, including related compounds, are used as probes in medical imaging. Katsifis et al. (2000) synthesized substituted [123I]imidazo[1,2-a]pyridines as potential probes for studying peripheral benzodiazepine receptors using SPECT, highlighting their application in neuroimaging (Katsifis et al., 2000).

Antiviral Agents

Imidazo[1,2-a]pyridines are also investigated for their antiviral properties. For instance, Hamdouchi et al. (1999) designed and synthesized 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as novel inhibitors of human rhinovirus, demonstrating their potential in treating viral infections (Hamdouchi et al., 1999).

Inhibitors for Biochemical Processes

These compounds also show potential as inhibitors for specific biochemical processes. Shibuya et al. (2018) identified a compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, which has implications in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antisecretory and Antiulcer Activities

Imidazo[1,2-a]pyridines are explored for their antisecretory and antiulcer activities. Katsura et al. (1992) synthesized a series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives that showed significant antiulcer activities, contributing to the development of new antiulcer drugs (Katsura et al., 1992).

Fluorescent Probes

These compounds have applications as fluorescent probes as well. Shao et al. (2011) reported that certain imidazo[1,2-a]pyridine derivatives are efficient fluorescent probes for mercury ion, both in acetonitrile and in buffered aqueous solution (Shao et al., 2011).

Anticandidal Activity

Imidazo[1,2-a]pyridine derivatives have shown promising results in anticandidal activity. Kaplancıklı et al. (2008) synthesized new hydrazide derivatives and evaluated their effectiveness against various Candida species, demonstrating their potential in treating fungal infections (Kaplancıklı et al., 2008).

Palladium Complexes in Anticancer Research

Palladium complexes with imidazo[1,2-a]pyridine derivatives are investigated for their anticancer activities. Lee et al. (2015) synthesized new palladium(II) complexes using imidazolium salts and evaluated their potential as anticancer drugs (Lee et al., 2015).

Future Directions

Imidazo[1,2-a]pyridines have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in this compound, have a wide range of applications in medicinal chemistry .

Mode of Action

The specific mode of action of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can be directly functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The specific biochemical pathways affected by 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Imidazo[1,2-a]pyridines are known to be involved in a variety of chemosynthetic methodologies .

Result of Action

The molecular and cellular effects of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide The synthesis of imidazo[1,2-a]pyridines, a related class of compounds, can be achieved through various strategies, suggesting that the synthesis and functionality of these compounds can be influenced by different chemical environments .

properties

IUPAC Name

2-benzylsulfanyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c27-23(18-28-17-19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)16-21-15-24-22-13-7-8-14-25(21)22/h1-15H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCWPADIJFSFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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